Eupatarone
Overview
Description
Eupatorene (also known as EPT) is a synthetic compound that has been developed to be used as a research tool in scientific studies. EPT is a derivative of the naturally occurring hormone progesterone and has been used in a variety of scientific studies to investigate the effects of hormones on biological systems. The purpose of
Scientific Research Applications
Eupatarone Identification and Composition
Eupatarone, a new benzofuran, was identified in Eupatorium sternbergianum, along with other compounds like 2-hydroxy-4, 5-dimethoxybenzaldehyde, and various flavanones (González et al., 1982). This discovery forms the basis for understanding the chemical composition of Eupatorium species and its potential applications.
Proteomics and Pharmacological Activities
Eupatarone's potential in proteomics, a field that deals with the study of proteins, is indirectly highlighted by the advancements in proteomics research, which include cross-linking/mass spectrometry and increased data volumes for generating hypotheses (Rappsilber, 2012). This technological progress can aid in exploring eupatarone's protein interactions and pharmacological impacts.
Anti-Inflammatory and Anti-Oxidative Properties
Eupafolin, another major active component found in Eupatorium, exhibits significant anti-inflammatory and anti-oxidative effects, especiallyin skin conditions. Studies have shown that eupafolin inhibits cyclooxygenase-2 (COX-2) expression and prostaglandin-E2 (PGE2) production in human dermal fibroblasts, indicating potential for treating inflammatory responses in dermatologic diseases (Tsai et al., 2014).
Neuroprotective Effects
Research on eupafolin has also demonstrated its neuroprotective effects. In a study involving rats, eupafolin significantly reduced seizures and neuronal cell death induced by kainic acid, suggesting its potential in treating epilepsy and protecting against glutamate-induced neurotoxicity (Jean et al., 2022).
Pharmacological and Analytical Aspects
Eupafolin has been recognized for its pharmacological activities, including anti-tumor, anti-inflammatory, anti-viral, and anti-oxidant activities. This comprehensive analysis underscores eupafolin's potential in various health sectors, further supported by the importance of analytical techniques for its identification and quantification in medicinal plants (Patel, 2022).
Skin Protective Role
Eupafolin's role in protecting skin keratinocytes against particulate pollutants highlights its potential for treating or preventing air pollutant-induced inflammatory skin diseases. It achieves this by inhibiting COX-2 expression and PGE2 production, showcasing its anti-inflammatory and antioxidant effects (Lee et al., 2016).
properties
IUPAC Name |
1-(5,6-dimethoxy-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7(13)9-4-8-5-11(14-2)12(15-3)6-10(8)16-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSOUHYSIPPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2O1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169320 | |
Record name | Caleprunin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caleprunin B | |
CAS RN |
17249-61-5 | |
Record name | Caleprunin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caleprunin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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